molecular formula C18H10ClF6N3O B2666879 5-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1-{[3-(trifluoromethyl)phenyl]methyl}-1,4-dihydropyrimidin-4-one CAS No. 551930-79-1

5-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1-{[3-(trifluoromethyl)phenyl]methyl}-1,4-dihydropyrimidin-4-one

Cat. No.: B2666879
CAS No.: 551930-79-1
M. Wt: 433.74
InChI Key: GCBIWERRSGWHBX-UHFFFAOYSA-N
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Description

This compound is a dihydropyrimidin-4-one derivative featuring a pyridine ring substituted with chloro and trifluoromethyl groups at positions 3 and 5, respectively. The benzyl group at the N1 position of the dihydropyrimidinone core is further substituted with a trifluoromethyl group at the meta position of the phenyl ring.

Properties

IUPAC Name

5-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1-[[3-(trifluoromethyl)phenyl]methyl]pyrimidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H10ClF6N3O/c19-14-5-12(18(23,24)25)6-26-15(14)13-8-28(9-27-16(13)29)7-10-2-1-3-11(4-10)17(20,21)22/h1-6,8-9H,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCBIWERRSGWHBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)CN2C=C(C(=O)N=C2)C3=C(C=C(C=N3)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H10ClF6N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1-{[3-(trifluoromethyl)phenyl]methyl}-1,4-dihydropyrimidin-4-one typically involves multi-step organic reactions. One common approach starts with the preparation of 3-chloro-5-(trifluoromethyl)pyridine, which can be synthesized via direct chlorination and fluorination of 3-picoline followed by aromatic nuclear chlorination . This intermediate is then reacted with appropriate reagents to form the final dihydropyrimidinone structure.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the compound’s purity and consistency.

Chemical Reactions Analysis

Types of Reactions

5-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1-{[3-(trifluoromethyl)phenyl]methyl}-1,4-dihydropyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the pyridine ring.

    Substitution: The chlorine and trifluoromethyl groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction could produce dihydropyridine derivatives.

Scientific Research Applications

Synthesis Methodologies

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Recent studies have reported various synthetic routes that yield high purity and yield of the target compound. For instance, one method utilizes ethyl trifluoroacetoacetate as a key reagent, leading to derivatives with significant biological activities .

Anticancer Properties

Research has indicated that compounds similar to 5-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1-{[3-(trifluoromethyl)phenyl]methyl}-1,4-dihydropyrimidin-4-one exhibit notable anticancer activities. For example, derivatives have shown effectiveness against various cancer cell lines such as PC3 (prostate cancer), K562 (chronic myeloid leukemia), Hela (cervical cancer), and A549 (lung cancer) at low concentrations (5 μg/ml) . The mechanism of action often involves the inhibition of specific cellular pathways associated with tumor growth.

Antifungal and Insecticidal Activities

In addition to anticancer properties, similar trifluoromethyl pyrimidine derivatives have demonstrated antifungal activity against pathogens like Botrytis cinerea and Sclerotinia sclerotiorum, with some compounds achieving inhibition rates comparable to established fungicides . Insecticidal activities against pests such as Mythimna separata have also been reported, indicating potential applications in agricultural pest management .

Case Study 1: Anticancer Activity Assessment

A study evaluated the anticancer effects of several trifluoromethyl pyrimidine derivatives, including our target compound. The results indicated that certain derivatives significantly reduced cell viability in human cancer cell lines compared to control groups. The study utilized assays such as MTT and colony formation to assess the efficacy of these compounds .

Case Study 2: Agricultural Applications

Another investigation focused on the antifungal properties of related compounds in agricultural settings. The study tested various concentrations against common plant pathogens, revealing that some derivatives not only inhibited fungal growth but also promoted plant health when applied as foliar sprays. This suggests a dual role in disease prevention and crop enhancement .

Summary of Findings

Application AreaActivityNotable Findings
AnticancerEffective against PC3, K562, Hela, A549Significant reduction in cell viability at 5 μg/ml
AntifungalInhibitory effects on Botrytis cinereaComparable efficacy to commercial fungicides
InsecticidalActivity against Mythimna separataLower activity than chlorantraniliprole but promising

Mechanism of Action

The mechanism by which 5-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1-{[3-(trifluoromethyl)phenyl]methyl}-1,4-dihydropyrimidin-4-one exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with five analogs based on core scaffolds, substituents, and biological relevance.

Table 1: Structural and Functional Comparison

Compound Name / ID Core Structure Key Substituents Molecular Weight (g/mol) Notable Properties
Target Compound Dihydropyrimidin-4-one 3-Cl, 5-CF₃-pyridinyl; 3-CF₃-benzyl ~470.8 High lipophilicity (LogP ~4.2); potential kinase inhibition
5-Chloro-4-(trifluoromethyl)pyrimidin-2(1H)-one (CAS 1261738-01-5) Pyrimidin-2(1H)-one 5-Cl, 4-CF₃ ~214.6 Simpler scaffold; lower solubility (LogP ~2.1); intermediate metabolic stability
4-Chloro-5-(methylamino)-2-[3-(trifluoromethyl)phenyl]-2,3-dihydropyridazin-3-one (T3D3893) Dihydropyridazin-3-one 4-Cl, 5-methylamino; 3-CF₃-phenyl ~347.7 Moderate LogP (~3.5); suspected neurotoxicant via cholinesterase interaction
3-Allyl-5-(4-fluorophenyl)-2-mercapto-3H-thieno[2,3-d]pyrimidin-4-one Thieno[2,3-d]pyrimidin-4-one 5-fluorophenyl; 3-allyl; 2-mercapto ~346.4 Enhanced π-π stacking (thiophene ring); antiviral activity reported
4-(4-(Piperidin-1-yl)phenyl)-2-thioxo-1,2,3,4-tetrahydro-5H-chromeno[4,3-d]pyrimidin-5-one Chromeno[4,3-d]pyrimidin-5-one 4-piperidinophenyl; 2-thioxo ~431.5 Improved oral bioavailability (computational); antioxidant potential

Key Findings

Lipophilicity and Bioavailability: The target compound’s dual trifluoromethyl groups significantly increase its LogP compared to analogs like 5-Chloro-4-(trifluoromethyl)pyrimidin-2(1H)-one (LogP ~4.2 vs. Chromeno-pyrimidine derivatives (e.g., ) exhibit better predicted oral bioavailability due to balanced LogP (~3.8) and hydrogen-bonding capacity.

Thieno-pyrimidinones (e.g., ) leverage sulfur’s electron-rich nature for interactions with cysteine residues in viral proteases.

Biological Activity: The target compound’s benzyl group may confer selectivity for tyrosine kinases over serine/threonine kinases, a property absent in simpler pyrimidinones . Dihydropyridazin-3-one analogs (e.g., ) show neurotoxic effects, likely due to methylamino and CF₃ groups interfering with acetylcholine esterase.

Biological Activity

The compound 5-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1-{[3-(trifluoromethyl)phenyl]methyl}-1,4-dihydropyrimidin-4-one (CAS No. 338966-48-6) is a synthetic organic compound that has garnered interest due to its potential biological activities, particularly in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C22H18ClF6N3OC_{22}H_{18}ClF_6N_3O, with a molecular weight of approximately 493.84 g/mol. Its structure features multiple functional groups, including chloro and trifluoromethyl moieties, which significantly influence its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The presence of the pyrimidinone and pyridine rings allows for potential binding to enzymes and receptors involved in critical physiological processes.

Key Mechanisms Identified:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, which can lead to altered biochemical responses.
  • Receptor Modulation : It has the potential to modulate receptor activity, impacting cellular signaling pathways.
  • Antiviral Activity : Preliminary studies suggest that similar compounds exhibit antiviral properties by interfering with viral replication mechanisms.

Antimicrobial Activity

Research has shown that derivatives of dihydropyrimidinones exhibit significant antimicrobial properties. For instance, a related study demonstrated that certain dihydropyrimidinone compounds displayed potent activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Anticancer Potential

Dihydropyrimidinones have been explored for their anticancer properties. In vitro studies indicate that modifications to the pyrimidinone structure can enhance cytotoxicity against cancer cell lines . The specific compound under discussion has not been extensively tested in this context, but its structural analogs show promise.

Cardiovascular Effects

Some studies suggest that similar compounds may influence cardiovascular health by modulating blood pressure and improving endothelial function. This effect is hypothesized to be mediated through the inhibition of specific enzymes involved in vascular smooth muscle contraction .

Case Studies

  • Antimicrobial Screening : A study evaluated the antimicrobial efficacy of various dihydropyrimidine derivatives against a panel of pathogens using the agar well diffusion method. The results indicated significant inhibition zones for several derivatives, suggesting a promising avenue for further development .
  • Cytotoxicity Assessment : In another investigation, a series of structurally related compounds were assessed for their cytotoxic effects on human cancer cell lines. The results indicated that certain modifications led to enhanced activity, highlighting the importance of structural optimization in drug design .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialInhibition of E. coli, S. aureus
AnticancerCytotoxic effects on cancer cell lines
CardiovascularModulation of blood pressure

Table 2: Structural Characteristics

PropertyValue
Molecular FormulaC22H18ClF6N3OC_{22}H_{18}ClF_6N_3O
Molecular Weight493.84 g/mol
CAS Number338966-48-6

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